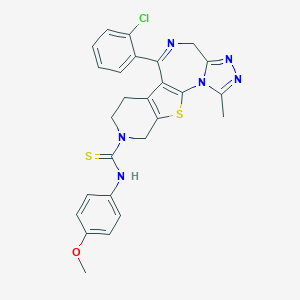
Rocepafant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rocepafant, also known as this compound, is a useful research compound. Its molecular formula is C26H23ClN6OS2 and its molecular weight is 535.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Thienopyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Rocepafant, also known as LAU8080, is a potent antagonist of the platelet-activating factor (PAF) receptor, which plays a critical role in various biological processes, including inflammation, thrombosis, and neuroprotection. This article delves into the biological activities of this compound, supported by case studies and relevant research findings.
This compound exerts its biological effects primarily through its action as a PAF receptor antagonist. The PAF receptor is involved in mediating several pathophysiological processes, including:
- Inflammation : PAF is a potent pro-inflammatory mediator that can enhance the recruitment and activation of leukocytes.
- Platelet Aggregation : By antagonizing PAF, this compound can inhibit platelet aggregation, which is crucial in preventing thrombus formation.
- Neuroprotection : Studies indicate that this compound can attenuate hypoxic-ischemic brain damage, particularly in neonatal models .
Pharmacological Profile
The pharmacological profile of this compound includes its binding affinity and inhibition potency against the PAF receptor. The following table summarizes key characteristics:
| Parameter | Value |
|---|---|
| Molecular Weight | 535.08 g/mol |
| Chemical Formula | C26H23ClN6OS2 |
| CAS Number | 132579-32-9 |
| IC50 (PAF receptor) | 0.74 nM |
Case Study: Efficacy in Disease Management
A notable clinical study involved ten patients with active disease treated with this compound (40 mg orally twice daily) over four weeks. The results indicated significant improvements in clinical indicators of disease activity during treatment, with a return to baseline values during the follow-up period. Importantly, no significant changes in laboratory variables or side effects were reported, suggesting a favorable safety profile and potential anti-inflammatory effects .
Research Findings
- Neuroprotective Effects : In animal models, this compound has demonstrated the ability to reduce brain damage following hypoxic-ischemic events. This suggests its potential utility in treating conditions such as neonatal hypoxia .
- Inhibition of Cytotoxicity : this compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α)-mediated cytotoxicity in mouse L929 tumor cells, indicating its potential role in cancer therapy by modulating inflammatory responses .
- Inflammatory Response Modulation : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in diseases characterized by excessive inflammation.
Propiedades
Número CAS |
132418-36-1 |
|---|---|
Fórmula molecular |
C26H23ClN6OS2 |
Peso molecular |
535.1 g/mol |
Nombre IUPAC |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide |
InChI |
InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35) |
Clave InChI |
WBGAFGNZNGJVNW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
SMILES isomérico |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl |
SMILES canónico |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl |
Key on ui other cas no. |
132579-32-9 |
Sinónimos |
6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine BN 50730 BN-50730 BN50730 LAU 8080 LAU-8080 LAU8080 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















